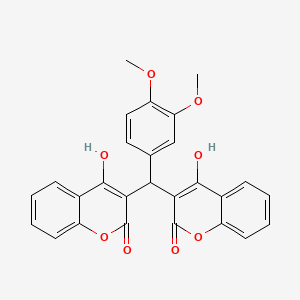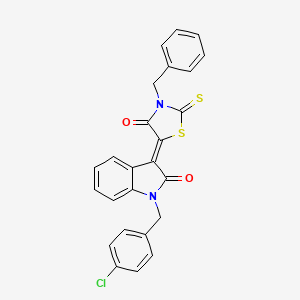![molecular formula C19H13Cl3N2OS B11975719 (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide CAS No. 304895-61-2](/img/structure/B11975719.png)
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenyl group, a thiazole ring, and a propenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzyl bromide with thiourea under basic conditions to form 5-(2,5-dichlorobenzyl)-1,3-thiazole.
Amidation Reaction: The thiazole derivative is then reacted with (2E)-3-(2-chlorophenyl)-2-propenoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and thiazole rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(2-chlorophenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide
- (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide
Uniqueness
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to the specific arrangement of its chlorinated phenyl and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
304895-61-2 |
|---|---|
Molekularformel |
C19H13Cl3N2OS |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-14-6-7-17(22)13(9-14)10-15-11-23-19(26-15)24-18(25)8-5-12-3-1-2-4-16(12)21/h1-9,11H,10H2,(H,23,24,25)/b8-5+ |
InChI-Schlüssel |
ASSKHRDAVFGWCL-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11975641.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)
![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11975673.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)

![Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975685.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
![Ethyl 2-[(phenylcarbamoyl)amino]benzoate](/img/structure/B11975696.png)


